methyl(3R)-3-amino-4-(4-chlorophenyl)butanoatehydrochloride

β-amino acid regioisomer GABAB pharmacophore

This (3R)-enantiomer of methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is a differentiated β-amino acid building block, not to be confused with baclofen or its γ-amino methyl ester. The regioisomeric shift from γ- to β-amino position, coupled with the defined (R)-configuration (InChI Key AGUHKFHVEXUODR-SNVBAGLBSA-N), enables unique CNS pharmacophore exploration. The methyl ester enhances lipophilicity (ΔlogD ~+1.44) for BBB permeability; the hydrochloride salt ensures solubility. Ideal for chiral HPLC reference standards and selective C-terminal derivatization.

Molecular Formula C11H15Cl2NO2
Molecular Weight 264.14 g/mol
CAS No. 2824986-67-4
Cat. No. B6606279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(3R)-3-amino-4-(4-chlorophenyl)butanoatehydrochloride
CAS2824986-67-4
Molecular FormulaC11H15Cl2NO2
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl
InChIInChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1
InChIKeyADTVJESKHUZDRU-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate Hydrochloride (CAS 2824986-67-4) Demands Attention as a Chiral β-Amino Acid Ester Scaffold


Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride (CAS 2824986-67-4, molecular formula C₁₁H₁₅Cl₂NO₂, MW 264.14 g/mol) is a chiral β-amino acid methyl ester hydrochloride that exists as a single (3R) enantiomer . As documented in the Sigma Aldrich catalog, the compound bears the stereochemical identifier InChI Key AGUHKFHVEXUODR-SNVBAGLBSA-N, confirming the defined (R) absolute configuration at the C3 stereocenter . Its core scaffold features an amino group at the butanoate 3-position and a 4-chlorophenyl substituent at the 4-position, distinguishing it from the clinically established γ-amino acid baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and its methyl ester prodrug analogs in which the amino and aryl substituent positions are reversed [1]. This regioisomeric and stereochemical identity makes the compound a differentiated building block for CNS-focused medicinal chemistry and chiral probe development.

Why Generic Substitution Fails: Regioisomeric and Stereochemical Differentiation of Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate Hydrochloride


Simple substitution of this compound by baclofen, baclofen methyl ester hydrochloride (CAS 213407-11-5), or the racemic 3-amino analog (CAS 1803589-69-6) is scientifically invalid for three reasons. First, the target compound is a β-amino acid ester (amino at C3), whereas baclofen and its methyl ester are γ-amino acid derivatives (amino at C4); this regioisomerism fundamentally alters the pharmacophoric geometry and conformational preferences governing receptor recognition [1]. Second, the defined (3R) configuration is critical: for baclofen, the R-(−)-enantiomer is reported as 3- to 100-fold more active than the S-(+)-enantiomer at GABAB receptors, demonstrating that stereochemistry profoundly dictates biological potency [2][3]. Third, the methyl ester hydrochloride form confers a calculated logD shift of approximately +1.44 relative to the free carboxylic acid, substantially altering lipophilicity-driven properties including passive membrane permeability and P-glycoprotein recognition [4].

Quantitative Evidence Guide: Differentiating Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate Hydrochloride from Closest Analogs


β-Amino Acid Ester Scaffold: Regioisomeric Differentiation from Baclofen and Its γ-Amino Acid Methyl Ester

The target compound positions the amino group at the butanoate C3 carbon (β-amino acid ester), whereas baclofen methyl ester hydrochloride (CAS 213407-11-5) and baclofen free acid (CAS 1134-47-0) carry the amino group at C4 (γ-amino acid). This regioisomerism shifts the amine–carboxylate distance and the spatial orientation of the 4-chlorophenyl ring relative to the ionizable groups [1]. In GABAB receptor structure–activity relationship (SAR) studies on baclofen homologues, the position of the amino group relative to the carboxylic acid moiety is a critical determinant of agonist potency: racemic baclofen (γ-amino) exhibits an EC₅₀ of 46 μM on tsA201 cells co-expressing GABAB1b/GABAB2/Gqz5 [2]. No published EC₅₀ data exist for the β-amino (3-amino) regioisomer at GABAB receptors, confirming this compound as a structurally distinct unexplored pharmacophore.

β-amino acid regioisomer GABAB pharmacophore scaffold differentiation

Defined (3R) Stereochemistry vs. Racemate: Chirality-Driven Potency Implications

The target compound is supplied as the single (3R) enantiomer, confirmed by its InChI stereochemical descriptor (/t10-/m1/s1) . The racemic counterpart, methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride (CAS 1803589-69-6), is offered as a stereochemically undefined mixture with typical purity ≥95% but no enantiomeric excess specification [1]. In the baclofen series, the (R)-(−)-enantiomer is documented as approximately 100-fold more active than the (S)-(+)-enantiomer at GABAB receptors [2], and a US patent explicitly states the R-(−) form is 'three times more active than the S(+) enantiomer' [3]. By direct pharmacological extrapolation, the (3R) configuration of the target compound is expected to confer similarly pronounced stereospecificity in any biological target engagement.

enantiomeric purity chiral resolution stereospecificity GABAB receptor

Lipophilicity Advantage: Methyl Ester vs. Free Carboxylic Acid (LogD Shift of +1.44)

The methyl ester functionality of the target compound is predicted to confer substantially increased lipophilicity relative to the corresponding free β-amino acid. Direct experimental data for the structurally analogous baclofen methyl ester (amino at C4) from Leisen et al. (2003) demonstrate a logD₇.₄ of 0.48 for the methyl ester versus −0.96 for baclofen free acid—a difference of +1.44 log units, corresponding to an approximately 28-fold increase in octanol–water partition coefficient [1]. In the same study, brain concentrations of the methyl ester following intraperitoneal administration in rats were 'significantly higher than those of baclofen' [1]. Although the target compound differs regioisomerically (amino at C3 vs. C4), the ester–acid lipophilicity differential is governed primarily by the carboxylic acid masking and is reasonably extrapolated to this scaffold. The calculated XLogP3 of the analogous methyl 4-amino-3-(4-chlorophenyl)butanoate is 1.6 [2], further supporting the substantial lipophilicity enhancement.

lipophilicity blood-brain barrier penetration prodrug design LogD

Hydrochloride Salt: Aqueous Solubility and Handling Advantage Over Free Base

The target compound is supplied as the hydrochloride salt (MW 264.14 g/mol, formula C₁₁H₁₅Cl₂NO₂) , whereas the corresponding free base (methyl 3-amino-4-(4-chlorophenyl)butanoate, CAS 1369228-44-3) has a molecular weight of 227.69 g/mol (C₁₁H₁₄ClNO₂) . Hydrochloride salt formation of primary amine-containing compounds typically enhances aqueous solubility by 1–3 orders of magnitude relative to the free base, facilitates precise weighing due to higher molecular weight and reduced hygroscopicity, and improves long-term chemical stability by protecting the amine from atmospheric CO₂ absorption and oxidative degradation. The MDL identifier MFCD28505923 assigned to the hydrochloride salt confirms its registration as a distinct chemical entity with validated characterization data .

salt form aqueous solubility hydrochloride formulation

Optimal Research and Industrial Application Scenarios for Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate Hydrochloride


Chiral Building Block for Asymmetric Synthesis of β-Amino Acid-Derived CNS Probes

The defined (3R) stereochemistry at the β-carbon makes this compound an ideal enantiopure starting material for synthesizing conformationally constrained analogs that explore the pharmacological consequences of shifting the amino group from the γ-position (baclofen scaffold) to the β-position. Such β-amino acid-containing compounds can probe novel GABAB receptor interactions or serve as precursors to β-peptide foldamers [1]. The methyl ester permits selective C-terminal derivatization (e.g., amidation, reduction) orthogonal to N-terminal modifications [2].

Reference Standard for Chiral Purity Method Development and Impurity Profiling

As a single (3R) enantiomer with documented InChI stereochemistry [1], this compound can serve as a chirally pure reference standard for HPLC or SFC method development aimed at separating β-amino acid ester enantiomers. Given that the R:S activity ratio for baclofen enantiomers ranges from 3:1 to ~100:1 [2][3], the availability of a defined enantiomer is essential for quantifying enantiomeric excess in synthetic batches of related β-amino acid derivatives.

Prodrug Candidate for CNS-Penetrant β-Amino Acid Delivery

The methyl ester hydrochloride combines two features favorable for CNS prodrug design: (i) the ester group increases lipophilicity (ΔlogD ≈ +1.44 vs. free acid, extrapolated from baclofen ester data [1]) to facilitate passive blood-brain barrier permeation, and (ii) the hydrochloride salt ensures adequate aqueous solubility for formulation. While the β-amino regioisomerism distinguishes this compound from baclofen prodrugs, the ester hydrolysis kinetics and P-glycoprotein interaction profile (IC₅₀ ≈ 1300 μM for baclofen methyl ester at P-gp [1]) provide a benchmark for comparative CNS availability studies.

Scaffold for Structure–Activity Relationship (SAR) Studies Divergent from the Baclofen Pharmacophore

The 3-amino-4-(4-chlorophenyl)butanoate scaffold represents a regioisomeric 'swap' of the baclofen pharmacophore. This structural perturbation enables systematic SAR exploration of how the relative spatial positioning of the amine, aryl, and ester/carboxylate groups affects target engagement at GABAB, GABA uptake transporters, or other aminobutyric acid-recognizing proteins. The racemic baclofen homolog study by Attia et al. (2013) demonstrated that even subtle backbone length changes (C4 to C5) alter GABAB EC₅₀ values; the regioisomeric shift from C4-amino to C3-amino represents a more fundamental pharmacophoric change with unknown—and therefore scientifically novel—consequences [2].

Quote Request

Request a Quote for methyl(3R)-3-amino-4-(4-chlorophenyl)butanoatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.